Propargyl alcohol propoxylate

CAS No.: 3973-17-9

Cat. No.: VC6859614

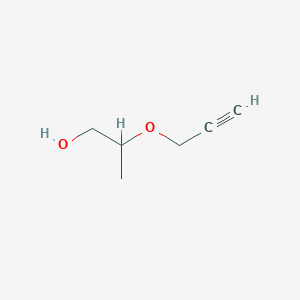

Molecular Formula: C6H10O2

Molecular Weight: 114.144

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3973-17-9 |

|---|---|

| Molecular Formula | C6H10O2 |

| Molecular Weight | 114.144 |

| IUPAC Name | 2-prop-2-ynoxypropan-1-ol |

| Standard InChI | InChI=1S/C6H10O2/c1-3-4-8-6(2)5-7/h1,6-7H,4-5H2,2H3 |

| Standard InChI Key | JVSJDKRMKRFRBT-UHFFFAOYSA-N |

| SMILES | CC(CO)OCC#C |

Introduction

Chemical Identity and Structural Characteristics

Propargyl alcohol propoxylate (PAP), systematically named 2-(prop-2-yn-1-yloxy)propan-1-ol, is an alkoxylated derivative formed via the reaction of propargyl alcohol with propylene oxide . Its molecular structure combines an alkyne group (sp-hybridized carbon) with a propoxylate chain, conferring both reactivity and solubility in polar solvents. The compound’s CAS registry number is 3973-17-9, and its molecular weight is 114.14 g/mol .

Physical and Chemical Properties

PAP exhibits a density of 0.9801–0.987 g/cm³ and a boiling point of 179.8°C at atmospheric pressure, though it distills at lower temperatures (40–41°C) under reduced pressure (3 Torr) . Its refractive index (1.4439) and pKa (14.29 ± 0.20) reflect moderate polarity and weak acidity, consistent with its alcohol and ether functionalities . The compound is typically stored at -20°C to prevent polymerization or degradation .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₂ | |

| Boiling Point (°C) | 179.8 (760 mmHg) | |

| Density (g/cm³) | 0.9801–0.987 | |

| Refractive Index | 1.4439 | |

| pKa | 14.29 ± 0.20 |

Synthesis and Production Methods

Industrial Synthesis Pathways

PAP is synthesized through the base-catalyzed propoxylation of propargyl alcohol (C₃H₄O) with propylene oxide (C₃H₆O). A representative procedure involves reacting 10 moles of propargyl alcohol with 10.5 moles of propylene oxide at 95–100°C in the presence of triphenyl phosphine . The reaction yields crude propylene glycol monopropargyl ether, which is purified via distillation to obtain PAP with a boiling point of 74°C at 15 mmHg . Copper or nickel catalysts are often employed to enhance reaction efficiency, mirroring methods used in propargyl alcohol production .

Byproduct Management

The synthesis of PAP generates minor byproducts such as oligomers and unreacted monomers. Industrial processes prioritize distillation and solvent extraction to isolate PAP at purities exceeding 95% . Recent advances focus on optimizing reaction stoichiometry and catalyst recycling to minimize waste .

Functional Applications in Industry

Corrosion Inhibition

PAP serves as a highly effective corrosion inhibitor for steel and aluminum in acidic and neutral environments. Its mechanism involves adsorption onto metal surfaces, forming a protective film that impedes oxidative reactions . In hydrochloric acid solutions (pH 1–3), PAP reduces corrosion rates by 70–90% at concentrations as low as 50 ppm .

Electroplating Additives

In nickel electroplating baths, PAP acts as a brightener and leveling agent. At concentrations of 10–30 mg/L, it promotes uniform deposition and enhances the reflectivity of nickel coatings . Comparative studies show that PAP outperforms traditional additives like saccharin in achieving microcrystalline structures with reduced porosity .

Surfactant and Emulsifier Formulations

The amphiphilic nature of PAP enables its use in detergents and cosmetics, where it stabilizes emulsions and reduces surface tension . Its propoxylate chain enhances compatibility with nonpolar substances, making it suitable for oil-in-water formulations .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent research explores enzymatic catalysis and solvent-free reaction conditions to reduce the environmental impact of PAP production. Pilot studies using lipase catalysts report yields exceeding 80% with negligible byproduct formation .

Expanding Applications in Biomedicine

Preliminary investigations highlight PAP’s potential as a prostate cancer biomarker, as elevated levels correlate with malignancy . Further clinical validation is required to establish diagnostic thresholds and therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume